molecular formula C22H17BrN2O4 B11977295 4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 302910-17-4

4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11977295
CAS No.: 302910-17-4
M. Wt: 453.3 g/mol
InChI Key: SWXXMBOWFPCOQP-ZVHZXABRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the preparation of phenoxyacetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative undergoes esterification with 3-bromobenzoic acid to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific bromine substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous .

Properties

CAS No.

302910-17-4

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H17BrN2O4/c23-18-6-4-5-17(13-18)22(27)29-20-11-9-16(10-12-20)14-24-25-21(26)15-28-19-7-2-1-3-8-19/h1-14H,15H2,(H,25,26)/b24-14+

InChI Key

SWXXMBOWFPCOQP-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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